molecular formula C8H10BrNO B1358712 3-Bromo-2-propoxypyridine CAS No. 760207-92-9

3-Bromo-2-propoxypyridine

Cat. No. B1358712
CAS RN: 760207-92-9
M. Wt: 216.07 g/mol
InChI Key: VURGFTJAQHGGOM-UHFFFAOYSA-N
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Description

“3-Bromo-2-propoxypyridine” is a chemical compound with the CAS Number: 760207-92-9 and a molecular weight of 216.08 . It has the IUPAC name 3-bromo-2-propoxypyridine .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-propoxypyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .


Physical And Chemical Properties Analysis

“3-Bromo-2-propoxypyridine” is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 229.7±20.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The index of refraction is 1.528 . The molar refractivity is 48.0±0.3 cm³ . The polar surface area is 22 Ų . The polarizability is 19.0±0.5 10^-24 cm³ . The surface tension is 38.5±3.0 dyne/cm . The molar volume is 155.9±3.0 cm³ .

Scientific Research Applications

1. Synthesis and Reactivity in Organic Chemistry

3-Bromo-2-propoxypyridine is a versatile compound in organic synthesis. For instance, it is used in the preparation of hypervalent iodine(V) reagents. These reagents, including 2-iodyl-3-propoxypyridine, are utilized for oxidation of sulfides and alcohols. The reduced form of this reagent, 2-iodo-3-propoxypyridine, can be separated and recovered from the reaction mixture, demonstrating its recyclability and efficiency in organic transformations (Yoshimura et al., 2011).

2. Applications in Material Science

In material science, the structural properties of pyridine derivatives, including those similar to 3-Bromo-2-propoxypyridine, are explored. For example, the study of molecular structures, hydrogen bonding, and electrostatic interactions in pyridine compounds provides insights into the behavior of these molecules in various states. Such studies are crucial for understanding and designing materials with specific properties (Dega-Szafran et al., 2001).

3. Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of 3-Bromo-2-propoxypyridine are used as intermediates in the synthesis of biologically active compounds. Their structural versatility allows for the creation of various compounds, potentially useful in drug development. For example, the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction has been studied for their potential as pharmaceuticals (Ahmad et al., 2017).

4. Catalysis and Surface Science

The study of surface chemistry and catalysis also employs pyridine derivatives. For instance, the generation of Brønsted and Lewis acid sites on the surface of silica by adding dopant cations is a significant area of research. These studies are important for understanding and enhancing the catalytic properties of materials, which can be applied in various chemical processes (Connell & Dumesic, 1987).

5. Electrochemistry

3-Bromo-2-propoxypyridine and its derivatives have applications in electrochemistry as well. An example is the electrochemical radical cyclization of bromo acetals, which is a crucial reaction in synthetic chemistry. The reaction, developed using chloro(pyridine)cobaloxime(III) and a zinc plate as a sacrificial anode, demonstrates the utility of pyridine derivatives in facilitating electrochemical processes (Inokuchi et al., 1994).

Safety and Hazards

The safety information for “3-Bromo-2-propoxypyridine” includes the following hazard statements: H315-H319-H227 . The precautionary statements include P501-P210-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313-P403+P235 .

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that its primary targets could be the transition metals used in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 3-Bromo-2-propoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 3-Bromo-2-propoxypyridine’s action would depend on the specific context in which it is used. In the context of SM cross-coupling reactions, its action facilitates the formation of carbon–carbon bonds , enabling the synthesis of complex organic compounds.

properties

IUPAC Name

3-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGFTJAQHGGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626650
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-propoxypyridine

CAS RN

760207-92-9
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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